molecular formula C7H12N2S B062319 1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione CAS No. 170787-12-9

1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B062319
CAS No.: 170787-12-9
M. Wt: 156.25 g/mol
InChI Key: CETFXKPIZNDEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione is a versatile dihydropyrimidine-thione derivative of significant interest in medicinal chemistry and organic synthesis. This heterocyclic scaffold is a key intermediate in the Biginelli reaction and related multi-component syntheses, serving as a privileged precursor for the development of novel pharmacologically active compounds. Its core structure, featuring a thione group at the 2-position, allows for diverse chemical modifications, making it invaluable for constructing libraries of potential enzyme inhibitors and receptor modulators. Researchers utilize this compound to explore its mechanism of action, particularly its ability to act as a metal-chelating agent or a hydrogen-bond donor/acceptor, which is crucial for targeting enzymes like kinase or dihydrofolate reductase. The isopropyl substituent at the N-1 position enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with biological membranes. Primary research applications include the synthesis of novel antitumor, antimicrobial, and anti-inflammatory agents, as well as its use in material science for the development of organic ligands and coordination polymers. This product is provided for research purposes to facilitate the discovery of new chemical entities and the study of structure-activity relationships (SAR) in drug discovery programs.

Properties

IUPAC Name

3-propan-2-yl-1,6-dihydropyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6(2)9-5-3-4-8-7(9)10/h3,5-6H,4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETFXKPIZNDEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CCNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, a compound derived from the Biginelli reaction, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and receptor antagonist properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thione functional group at the 2-position of the pyrimidine ring. Its molecular formula is C8H12N2SC_8H_{12}N_2S, and it exhibits unique properties that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A structure-activity relationship (SAR) analysis revealed that certain modifications enhance antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects on melanoma A375 cells, one derivative exhibited an IC50 value of 1.71 ± 0.58 µM, indicating significant activity. The selectivity index (SI) was calculated to be 21.09, demonstrating a favorable therapeutic window for this compound against cancer cells compared to normal cells .

CompoundIC50 (µM)Selectivity Index
This compound1.71 ± 0.5821.09

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. A study evaluated its derivatives against common pathogenic bacteria.

Results of Antimicrobial Evaluation

The minimum inhibitory concentrations (MIC) were determined for several strains:

PathogenMIC (μg/ml)
Escherichia coli32
Pseudomonas aeruginosa64
Staphylococcus aureus32

Notably, the highest inhibitory activity was observed against Gram-negative bacteria, particularly E. coli and P. aeruginosa, suggesting a broad spectrum of antimicrobial action .

Receptor Antagonist Activity

The compound's potential as an antagonist at adenosine receptors has been explored as well. In vitro studies indicated that derivatives of 3,4-dihydropyrimidin-2(1H)-thione exhibited submicromolar affinity for A2B adenosine receptors.

Binding Affinity Data

The binding affinities (Ki values) of selected compounds are summarized below:

CompoundKi (nM)
Derivative A39.6
Derivative B23.6

These findings suggest that modifications at specific positions on the pyrimidine ring can significantly influence receptor binding affinity and selectivity .

The biological activities of this compound are believed to be mediated through various mechanisms:

Anticancer Mechanism:

  • Induction of apoptosis in cancer cells.
  • Inhibition of mitotic progression.

Antimicrobial Mechanism:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways in pathogens.

Receptor Antagonism:

  • Competitive inhibition at adenosine receptors leading to altered cellular signaling pathways.

Scientific Research Applications

Synthesis of 1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione

The synthesis of this compound typically involves the Biginelli reaction, a well-known method for producing dihydropyrimidine derivatives. This reaction combines an aldehyde, a β-ketoester (or acetoacetate), and thiourea under acidic conditions. Recent studies have highlighted various catalysts that enhance the efficiency of this reaction, such as trichloroacetic acid and montmorillonite K10 .

Table 1: Summary of Synthesis Methods

CatalystReaction ConditionsYield (%)Reference
Trichloroacetic acidSolvent-free at 70°CHigh
Fe+3-Montmorillonite K10Grinding methodModerate
Phosphate compoundsReflux in ethanolHigh

Biological Activities

The biological activities of this compound derivatives are extensive and include:

Antifilarial Activity

Research has indicated that derivatives of dihydropyrimidines exhibit significant antifilarial properties. For instance, certain synthesized compounds demonstrated complete loss of motility in Brugia malayi at concentrations as low as 50 μM . This suggests potential therapeutic applications in treating filariasis.

Anticonvulsant Activity

Studies have shown that some dihydropyrimidine derivatives possess anticonvulsant properties. In experimental models using albino mice, compounds were evaluated for their efficacy against induced seizures. Notably, several derivatives exhibited potent activity comparable to established anticonvulsants like phenytoin and carbamazepine .

Antitumor Activity

Dihydropyrimidinones have been identified as novel A2B receptor antagonists with potential antitumor effects. A study reported that certain derivatives displayed submicromolar affinity towards A2B adenosine receptors, suggesting their role in cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeCompound TestedEfficacy ObservedReference
AntifilarialVarious dihydropyrimidinesComplete loss of motility
AnticonvulsantSelected derivativesComparable to phenytoin
AntitumorA2B receptor antagonistsSubmicromolar affinity

Medicinal Applications

The medicinal applications of this compound are primarily driven by its biological activities:

  • Antifilarial Drugs : The effectiveness against filarial infections positions these compounds as candidates for drug development targeting parasitic diseases.
  • Anticonvulsants : The demonstrated anticonvulsant activity suggests potential for developing new treatments for epilepsy and seizure disorders.
  • Cancer Therapeutics : The ability to selectively target A2B receptors opens avenues for research into cancer treatments that exploit this pathway.

Comparison with Similar Compounds

Key Observations :

  • Thione vs. Oxo : The thione group (C=S) enhances metal-binding capacity compared to oxo (C=O) derivatives, improving inhibition of metalloenzymes like tyrosinase .
  • Isopropyl vs. Aryl : The isopropyl group improves membrane permeability but may reduce DNA groove-binding affinity compared to planar aryl substituents .

Computational and Mechanistic Insights

Molecular Docking and Dynamics

  • Tyrosinase inhibition : Docking studies show that the thione group coordinates with copper ions in the tyrosinase active site, while the isopropyl group occupies a hydrophobic pocket adjacent to the catalytic center .
  • Stability : Molecular dynamics (MD) simulations reveal stable protein-ligand complexes with RMSD values ≤ 3.3 Å over 100 ns, comparable to aryl-substituted DHPM-thiones .

Density Functional Theory (DFT)

  • Electron distribution : The HOMO of 1-isopropyl-DHPM-thione localizes on the thione group, facilitating nucleophilic interactions. In contrast, aryl-substituted derivatives exhibit HOMO delocalization over the aromatic ring .

Q & A

Q. What are the optimal synthetic routes for 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione?

  • Methodological Answer : The compound can be synthesized via modified Biginelli-like reactions. A common approach involves reacting substituted anilines with potassium thiocyanate (KSCN) and 4-methylpent-3-en-2-one (an aldol condensation product of acetone) in acetone under reflux (50–60°C for 3–5 hours). Yields range from 62% to 92%, depending on substituents . For greener protocols, solvent-free methods using Ce(NO₃)₃·6H₂O as a catalyst under thermal conditions (80–100°C) are reported, avoiding hazardous solvents .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural elucidation requires multi-technique validation:
  • Single-crystal X-ray diffraction reveals planarity of the dihydropyrimidine ring, dihedral angles between aromatic substituents (e.g., 83.97°–89.42°), and hydrogen-bonded dimerization via N–H⋯S interactions .
  • Spectroscopy : IR confirms NH (3320–3401 cm⁻¹) and C=S (1645–1697 cm⁻¹) stretches. ¹H/¹³C NMR identifies aromatic protons (δ 6.45–7.99 ppm) and methyl groups (δ 1.24–1.52 ppm) .
  • Elemental analysis validates stoichiometry (e.g., C 58.53–58.97%, S 10.65–12.14%) .

Q. What spectroscopic techniques are critical for characterizing substituent effects?

  • Methodological Answer :
  • ¹H NMR : Substituents on the phenyl ring (e.g., Cl, F, CH₃) split aromatic proton signals into distinct multiplet patterns (δ 6.45–7.99 ppm). Methyl groups on the dihydropyrimidine ring appear as singlets (δ 1.24–1.52 ppm) .
  • 13C NMR : The thiocarbonyl (C=S) resonates at δ 183.1–187.5 ppm, while sp² carbons in the dihydropyrimidine ring appear at δ 107.9–138.1 ppm .
  • GC-MS : Fragmentation patterns (e.g., M⁺ at m/z 250–300) confirm molecular stability and substituent loss (e.g., Cl, CH₃) .

Advanced Research Questions

Q. How do structural variations (e.g., substituents) influence biological activity?

  • Methodological Answer :
  • Antimicrobial activity : Electron-withdrawing groups (e.g., Cl, F) enhance activity against Bacillus cereus and E. coli (30 µg/disc, Kirby-Bauer assay). Methoxy groups reduce potency due to decreased lipophilicity .
  • Enzyme inhibition : 3-Fluorophenyl derivatives show lymphoid tyrosine phosphatase (LYP) inhibition (IC₅₀ < 10 µM), attributed to sulfur-mediated hydrogen bonding with catalytic cysteine residues. Computational docking (e.g., AutoDock) can model these interactions .

Q. How to resolve contradictions in crystallographic data (e.g., dihedral angles) across derivatives?

  • Methodological Answer : Dihedral angles between the dihydropyrimidine and aryl rings vary (83.97°–89.42°) due to steric and electronic effects:
  • Electron-donating groups (e.g., CH₃, OCH₃) reduce steric hindrance, yielding smaller angles (~84°).
  • Bulky substituents (e.g., 2,3-dichloro) increase torsion (~89°). Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H⋯π interactions) driving conformational differences .

Q. What advanced synthetic strategies optimize yield and purity for scale-up?

  • Methodological Answer :
  • Phase-transfer catalysis : S-Methylation of 1-aryl derivatives using K₂CO₃ and CH₃I in dichloromethane improves regioselectivity and yield (up to 85%) .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 3–5 hours) and enhances purity (95–98%) by minimizing side reactions (e.g., oxidation of thione to sulfone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.